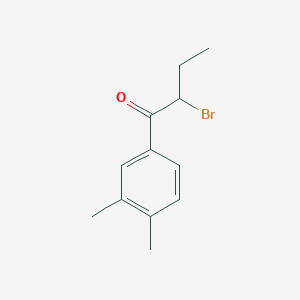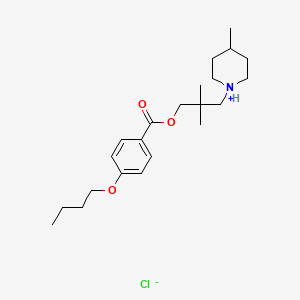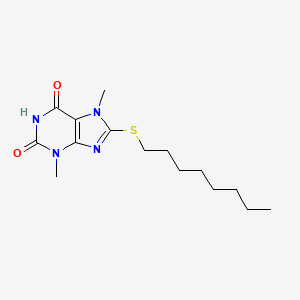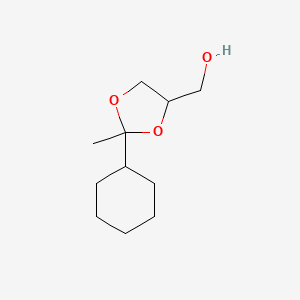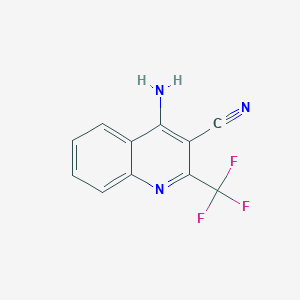
4-Amino-2-(trifluoromethyl)-3-quinolinecarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-2-(trifluoromethyl)-3-quinolinecarbonitrile is a fluorinated quinoline derivative known for its unique chemical properties and potential applications in various scientific fields. The presence of both an amino group and a trifluoromethyl group on the quinoline ring imparts distinct reactivity and stability to the compound, making it a valuable building block in organic synthesis and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-(trifluoromethyl)-3-quinolinecarbonitrile typically involves multi-step reactions starting from commercially available precursors. One common method involves the following steps:
Bromination: Positioning bromination of a suitable quinoline precursor.
Cyanation: Replacement of the bromine atom with a cyano group using cuprous cyanide.
Amination: Introduction of the amino group through nucleophilic substitution.
Industrial Production Methods: Industrial production methods for this compound often focus on optimizing yield and purity while minimizing environmental impact. Techniques such as continuous flow synthesis and the use of greener solvents are employed to achieve these goals. The use of catalysts and controlled reaction conditions ensures high efficiency and scalability.
化学反应分析
Types of Reactions: 4-Amino-2-(trifluoromethyl)-3-quinolinecarbonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Nitroquinoline derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
4-Amino-2-(trifluoromethyl)-3-quinolinecarbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Medicine: Explored as a potential pharmaceutical intermediate in the development of drugs targeting various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of specialty chemicals and materials with enhanced stability and reactivity.
作用机制
The mechanism of action of 4-Amino-2-(trifluoromethyl)-3-quinolinecarbonitrile is primarily determined by its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The amino group can form hydrogen bonds with biological targets, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.
相似化合物的比较
4-Amino-2-(trifluoromethyl)pyridine: Shares the trifluoromethyl and amino groups but has a pyridine core instead of a quinoline core.
4-Amino-2,5-bis(trifluoromethyl)phenol: Contains two trifluoromethyl groups and an amino group on a phenol ring.
Uniqueness: 4-Amino-2-(trifluoromethyl)-3-quinolinecarbonitrile stands out due to its quinoline core, which provides additional aromatic stability and electronic properties compared to pyridine or phenol derivatives
属性
分子式 |
C11H6F3N3 |
|---|---|
分子量 |
237.18 g/mol |
IUPAC 名称 |
4-amino-2-(trifluoromethyl)quinoline-3-carbonitrile |
InChI |
InChI=1S/C11H6F3N3/c12-11(13,14)10-7(5-15)9(16)6-3-1-2-4-8(6)17-10/h1-4H,(H2,16,17) |
InChI 键 |
LTGGXSIEQZYFMC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=C(C(=N2)C(F)(F)F)C#N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzoic acid, 3,3'-[(2-sulfo-1,4-phenylene)bis(azo)]bis[6-hydroxy-, trisodium salt](/img/structure/B13764632.png)

![N-[(1-acetyl-6-methyl-5-nitro-3,4-dihydro-2H-quinolin-2-yl)methyl]-N-propan-2-ylacetamide](/img/structure/B13764641.png)
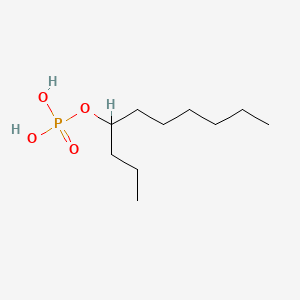
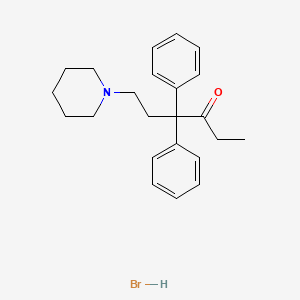
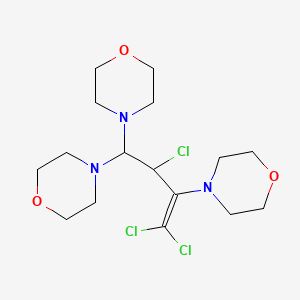
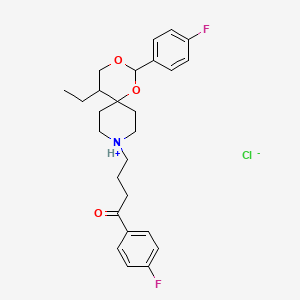
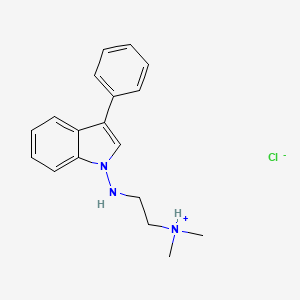
![2-Methyl-2-[3-(trimethylsilyl)but-2-EN-1-YL]cyclohexan-1-one](/img/structure/B13764679.png)
![2-chloroethyl-[(2-methoxyphenyl)methyl]-methylazanium;chloride](/img/structure/B13764681.png)
